molecular formula C21H20ClN3O4S B11515444 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidothioate

1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidothioate

Cat. No.: B11515444
M. Wt: 445.9 g/mol
InChI Key: MBLRGJZEPDZPRE-UHFFFAOYSA-N
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Description

(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and a pyrrolidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorination reactions, such as the Friedel-Crafts halogenation.

    Formation of the Pyrrolidinylsulfanyl Group: This can be synthesized via the reaction of a pyrrolidine derivative with a thiol reagent.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, (E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as stability, reactivity, or conductivity.

Mechanism of Action

The mechanism of action of (E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE
  • **(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE

Uniqueness

The uniqueness of (E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidothioate

InChI

InChI=1S/C21H20ClN3O4S/c1-2-23-21(24-11-13-3-8-16-17(9-13)29-12-28-16)30-18-10-19(26)25(20(18)27)15-6-4-14(22)5-7-15/h3-9,18H,2,10-12H2,1H3,(H,23,24)

InChI Key

MBLRGJZEPDZPRE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NCC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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